Tert-butyl m-tolylcarbamate
Overview
Description
Tert-butyl m-tolylcarbamate is a chemical compound with the molecular formula C12H17NO2 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of Tert-butyl m-tolylcarbamate consists of a total of 32 bonds. There are 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate (aromatic) .Physical And Chemical Properties Analysis
Tert-butyl m-tolylcarbamate has a predicted boiling point of 254.0±19.0 °C and a predicted density of 1.064±0.06 g/cm3 . It is stored in a sealed container at room temperature .Scientific Research Applications
Application 1: Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents
- Methods of Application : The research used femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .
- Results or Outcomes : The S1 state exhibits absorption peaks at 350, 600 and 1100 nm and has a lifetime of 13–15 ns, which is weakly dependent on the solvent. Energy transfer from vibrationally hot S1 molecules (S1*) to the surrounding solvent molecules takes place with a time constant of 8–20 ps .
Application 2: Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates
- Summary of the Application : This research presents a catalytic protocol for mild OtBu deprotection using two commercial reagents: the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB•+), and triethylsilane .
- Methods of Application : Magic blue catalytically facilitates the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers in a high isolated yield of up to 95%, and sacrificial triethylsilane accelerates the reaction .
- Results or Outcomes : The method is suitable for structurally diverse compounds, including aliphatic, aromatic, and heterocyclic substrates. It does not require high temperatures, transition metals, or strong acidic or basic catalysts .
Application 3: Chemoselective N-tert-butyloxycarbonylation of Amines in Glycerol
- Summary of the Application : This research presents a chemoselective N-tert-butyloxycarbonylation of amines in glycerol .
- Methods of Application : A mixture of amine and (Boc)2O in glycerol was vigorously stirred at room temperature for an appropriate time until complete disappearance of amines was observed in the TLC monitoring .
- Results or Outcomes : After the completion of reactions, the reaction mixture was extracted with a mixture of pet ether/ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to give a crude product .
Application 4: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds
- Summary of the Application : This research presents a novel disconnection approach, harnessing tert-butyl as a potential functional group in strategic synthetic planning for complex molecular architectures .
- Methods of Application : An electron-poor manganese catalyst operating in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activating hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes tert-butyl C−H bonds .
- Results or Outcomes : Late-stage hydroxylation at tert-butyl sites is demonstrated on 6 densely functionalized molecules of pharmaceutical interest .
Application 5: Chemoselective N-tert-butyloxycarbonylation of Amines in Glycerol
- Summary of the Application : This research presents a chemoselective N-tert-butyloxycarbonylation of amines in glycerol .
- Methods of Application : A mixture of amine and (Boc)2O in glycerol was vigorously stirred at room temperature for an appropriate time until complete disappearance of amines was observed in the TLC monitoring .
- Results or Outcomes : After the completion of reactions, the reaction mixture was extracted with a mixture of pet ether/ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to give a crude product .
Application 6: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds
- Summary of the Application : This research presents a novel disconnection approach, harnessing tert-butyl as a potential functional group in strategic synthetic planning for complex molecular architectures .
- Methods of Application : An electron-poor manganese catalyst operating in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activates hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes tert-butyl C−H bonds .
- Results or Outcomes : Late-stage hydroxylation at tert-butyl sites is demonstrated on 6 densely functionalized molecules of pharmaceutical interest .
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(3-methylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-6-5-7-10(8-9)13-11(14)15-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMVGGAQYQVROP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406844 | |
Record name | tert-butyl m-tolylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl m-tolylcarbamate | |
CAS RN |
18437-67-7 | |
Record name | 1,1-Dimethylethyl N-(3-methylphenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18437-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-butyl m-tolylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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